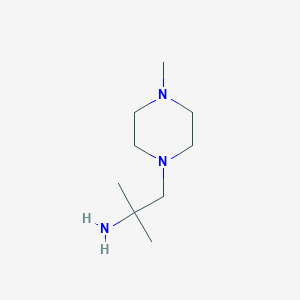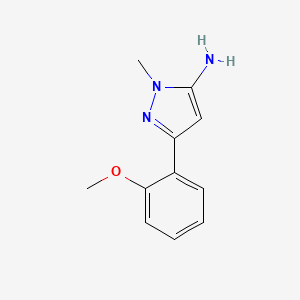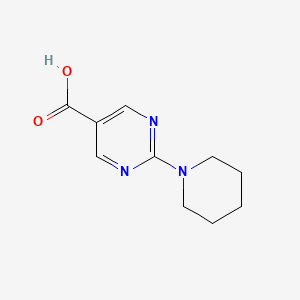
4-(Hydroxymethyl)phenylacetic acid
Vue d'ensemble
Description
4-(Hydroxymethyl)phenylacetic acid (HMPA) is a small molecule that has been used in a variety of scientific research applications. HMPA has been studied for its potential therapeutic effects and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Transformations
- 4-(Hydroxymethyl)phenylacetic acid is used in the preparation of various compounds. For instance, a study detailed a new preparation of 4-(BOC-aminoacyloxymethyl)phenylacetic acids, crucial for solid-phase peptide synthesis (Plaue & Heissler, 1987).
- Improved synthesis methods have been developed for derivatives of phenylacetic acid, demonstrating its importance in chemical synthesis and the ongoing efforts to optimize its production (Ling-ling, 2003).
Microbial Degradation and Biotechnology
- This compound plays a role in microbial degradation pathways. For example, it is a key intermediate in the degradation of aromatic compounds by bacteria such as Pseudomonas putida, indicating its environmental and ecological relevance (Raju, Kamath, & Vaidyanathan, 1988).
- In biotechnology, strains of Escherichia coli have been metabolically engineered to produce aromatic compounds including 4-hydroxyphenylacetic acid, showcasing its potential in sustainable production of valuable chemicals (Koma et al., 2012).
Medicinal and Biological Applications
- This compound and its derivatives have been explored for potential medicinal applications. For instance, certain esters of phenylacetic acid have shown antiarrhythmic activity, indicating their potential in drug development (Chorvat et al., 1993).
- The compound has also been studied for its biological effects, such as its role in attenuating inflammation and edema, further underscoring its potential therapeutic uses (Liu et al., 2014).
Mécanisme D'action
Target of Action
It is known that phenylacetic acid derivatives can interact with various enzymes in the body .
Mode of Action
It is known that phenylacetic acid derivatives can undergo various reactions at the benzylic position, including free radical bromination and nucleophilic substitution .
Biochemical Pathways
It is known that phenylacetic acid derivatives can be involved in the metabolism of flavonoids, a class of polyphenols .
Result of Action
It is known that phenylacetic acid derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
The action, efficacy, and stability of 4-(Hydroxymethyl)phenylacetic acid can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling this compound . Furthermore, it is known that the compound can serve as the main body of insoluble polypeptide , suggesting that its solubility could influence its action and efficacy.
Safety and Hazards
4-(Hydroxymethyl)phenylacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Orientations Futures
4-(Hydroxymethyl)phenylacetic acid is a potential chiral ligand and can be used for inducing and synthesizing a chiral compound . It is mainly applied to the synthesis of rock kinase and a norepinephrine transporter inhibitor, namely, nertadiol dimesylate . It has received considerable attention from those in the medical community due to its highly potent reactivity .
Analyse Biochimique
Biochemical Properties
4-(Hydroxymethyl)phenylacetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with histone deacetylase 6 (HDAC6), a key enzyme involved in the regulation of microtubule dynamics and protein degradation . The interaction between this compound and HDAC6 can modulate the acetylation status of non-histone proteins, thereby affecting various cellular processes.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of HDAC6, leading to changes in the acetylation status of proteins such as α-tubulin and heat shock protein 90 (Hsp90) . These changes can impact cell migration, cell-cell interactions, and the stability of survival and anti-apoptotic factors.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound can inhibit the catalytic activity of HDAC6, leading to increased acetylation of its substrates . This inhibition can affect the stability and function of proteins involved in cell survival and stress responses. Additionally, this compound can influence gene expression by altering the acetylation status of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound can lead to sustained changes in protein acetylation and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and protein acetylation without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, such as respiratory irritation and skin irritation . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . The compound can also influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, where it interacts with HDAC6 and other cytoplasmic proteins, modulating their activity and function.
Propriétés
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZBPBKAANKOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391028 | |
| Record name | 4-(Hydroxymethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73401-74-8 | |
| Record name | 4-(Hydroxymethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

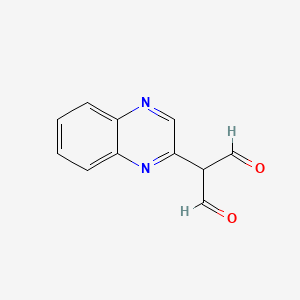
![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(1-methyl-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B1307269.png)

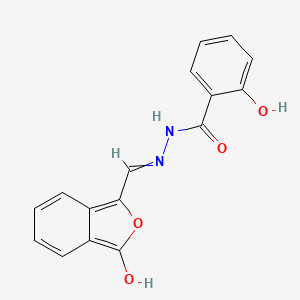
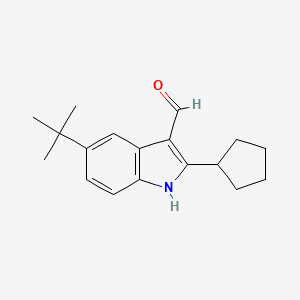
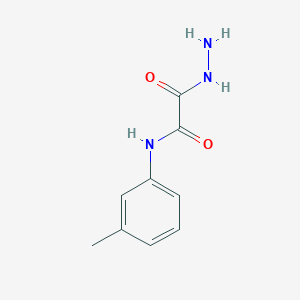

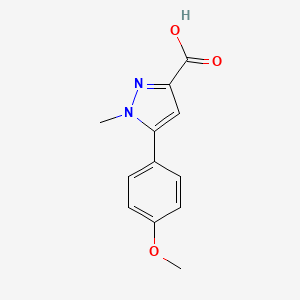

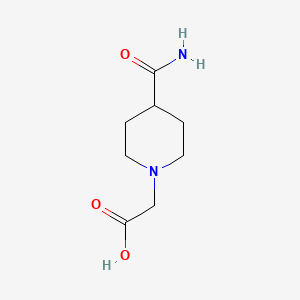
![([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307294.png)
